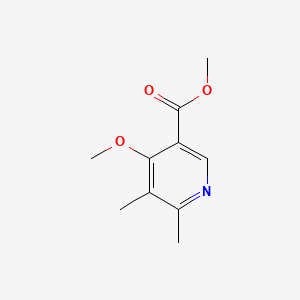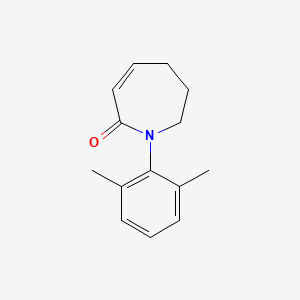
1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one is a chemical compound that belongs to the class of azepinones This compound is characterized by the presence of a 2,6-dimethylphenyl group attached to a tetrahydro-2H-azepin-2-one ring
Métodos De Preparación
The synthesis of 1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylphenylamine with a suitable cyclic ketone under specific reaction conditions. The reaction typically requires the use of a catalyst and may be carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Análisis De Reacciones Químicas
1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Aplicaciones Científicas De Investigación
1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one can be compared with other similar compounds such as:
2,6-Dimethylphenol: This compound shares the 2,6-dimethylphenyl group but differs in its overall structure and chemical properties.
2,6-Dimethylphenyl isothiocyanate: Another compound with the same phenyl group but different functional groups, leading to different reactivity and applications.
2,6-Dimethylphenyl isocyanide: Similar in structure but with distinct chemical behavior and uses.
Propiedades
IUPAC Name |
1-(2,6-dimethylphenyl)-3,4-dihydro-2H-azepin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-11-7-6-8-12(2)14(11)15-10-5-3-4-9-13(15)16/h4,6-9H,3,5,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZRUAQMNSSBSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCCC=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797894-80-4 |
Source


|
| Record name | (1-2,6-DIMETHYLPHENYL)-6,7-DIHYDRO-1H-AZEPIN-2(5H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5C316B1SB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[1'-(3'-Azido-1',2'-propanediol)]carbazole](/img/structure/B590205.png)
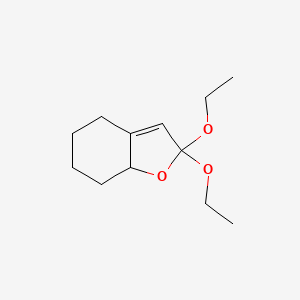
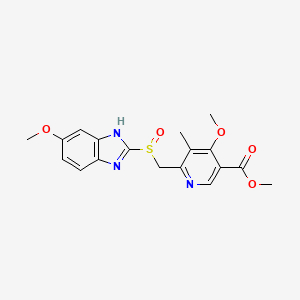

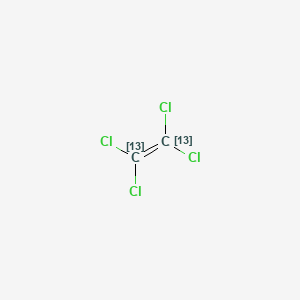
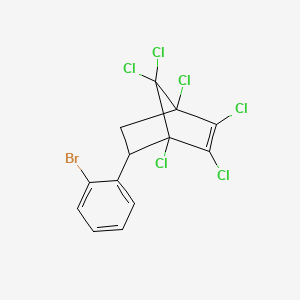
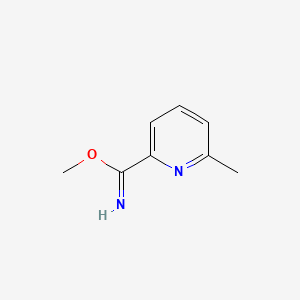
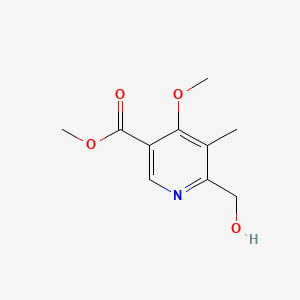
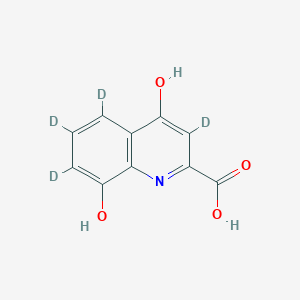
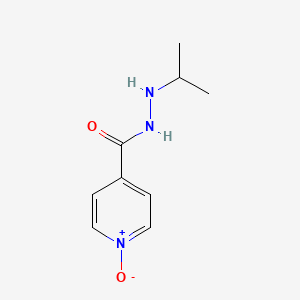
![4-[(E)-2-(2-CHLORO-3-((E)-2-[1-ETHYL-4(1H)-QUINOLINYLIDENE]ETHYLIDENE)-1-CYCLOHEXEN-1-YL)ETHENYL]-1-ETHYLQUINOLINIUM 4-METHYLBENZENESULFONATE](/img/structure/B590222.png)
